molecular formula C29H24N4O2 B15086277 3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide

3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide

Katalognummer: B15086277
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: NNWKYTIJDUECJB-ZCTHSVRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide is a complex organic compound that features an imidazole ring, a naphthyl group, and a hydrazide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C29H24N4O2

Molekulargewicht

460.5 g/mol

IUPAC-Name

3-(4,5-diphenylimidazol-1-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide

InChI

InChI=1S/C29H24N4O2/c34-26-16-15-21-9-7-8-14-24(21)25(26)19-31-32-27(35)17-18-33-20-30-28(22-10-3-1-4-11-22)29(33)23-12-5-2-6-13-23/h1-16,19-20,34H,17-18H2,(H,32,35)/b31-19+

InChI-Schlüssel

NNWKYTIJDUECJB-ZCTHSVRISA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.